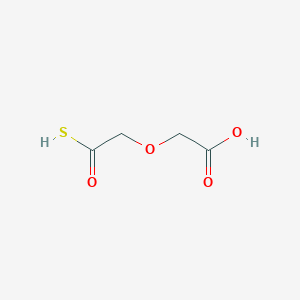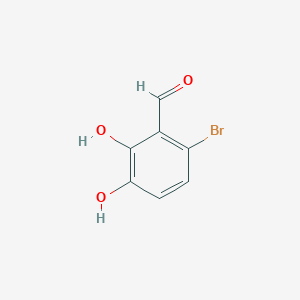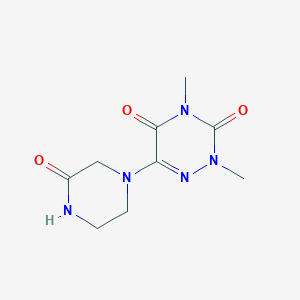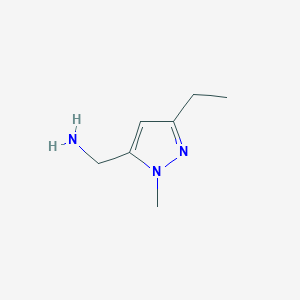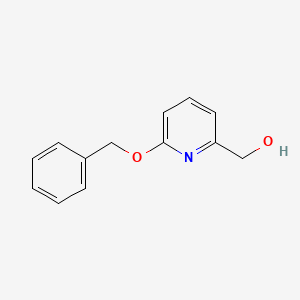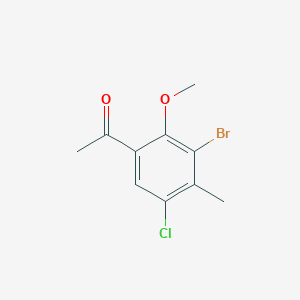![molecular formula C17H17NO B8785887 (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8785887.png)
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one
概要
説明
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and functional properties. The presence of the biphenyl group enhances the compound’s potential for various applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides can undergo ring expansion to yield pyrrolidin-2-ones.
Industrial Production Methods
Industrial production methods often involve the use of microfluidic reactors for efficient synthesis. For example, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed .
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones, carboxylic acids, and other functionalized derivatives .
科学的研究の応用
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Pyrrolidone: A simpler analog of pyrrolidin-2-one, widely used in pharmaceuticals and as a solvent.
N-Methylpyrrolidone: Known for its use as a solvent in various industrial applications.
Pyrrolidin-2-one Derivatives: Various derivatives with different substituents exhibit diverse biological activities and applications.
Uniqueness
5-([1,1’-Biphenyl]-4-ylmethyl)pyrrolidin-2-one is unique due to the presence of the biphenyl group, which enhances its potential for specific applications in medicinal chemistry and organic synthesis. This structural feature distinguishes it from other pyrrolidin-2-one derivatives and contributes to its unique properties and reactivity .
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19) |
InChIキー |
SOBIWLIICMUXJK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
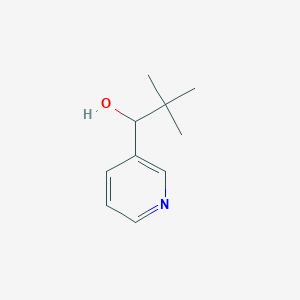
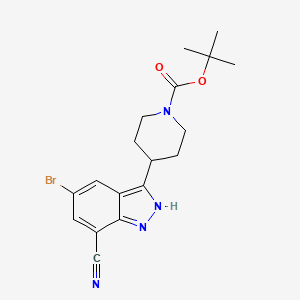
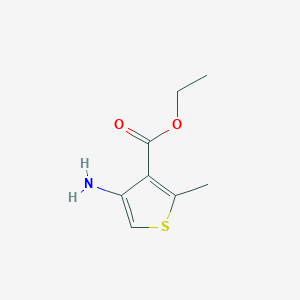
![2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8785821.png)
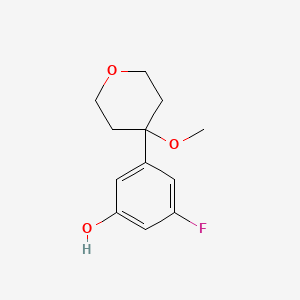
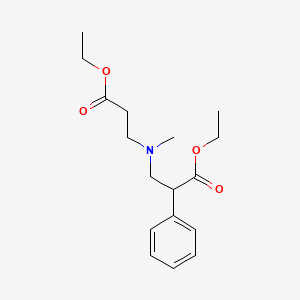
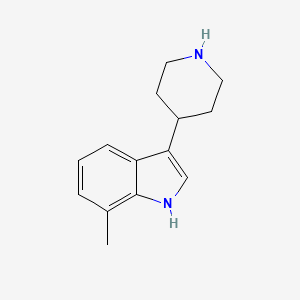
![N-[[(3,5-Dichlorophenyl)amino]carbonyl]glycine](/img/structure/B8785846.png)
